5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2173999-04-5
VCID: VC4258121
InChI: InChI=1S/C8H16N2O2.2ClH/c1-10(2)7-3-6(8(11)12)4-9-5-7;;/h6-7,9H,3-5H2,1-2H3,(H,11,12);2*1H
SMILES: CN(C)C1CC(CNC1)C(=O)O.Cl.Cl
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride

CAS No.: 2173999-04-5

Cat. No.: VC4258121

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride - 2173999-04-5

Specification

CAS No. 2173999-04-5
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14
IUPAC Name 5-(dimethylamino)piperidine-3-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c1-10(2)7-3-6(8(11)12)4-9-5-7;;/h6-7,9H,3-5H2,1-2H3,(H,11,12);2*1H
Standard InChI Key GEBDDPCIZPSNOZ-UHFFFAOYSA-N
SMILES CN(C)C1CC(CNC1)C(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring with a dimethylamino group (-N(CH3_3)2_2) at position 5 and a carboxylic acid (-COOH) at position 3. The dihydrochloride salt formation occurs via protonation of the amine groups, yielding two hydrochloride moieties. Key structural identifiers include:

PropertyValue
IUPAC Name5-(dimethylamino)piperidine-3-carboxylic acid; dihydrochloride
Molecular FormulaC8H18Cl2N2O2\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight245.14 g/mol
SMILESCN(C)C1CC(CNC1)C(=O)O.Cl.Cl
InChI KeyGEBDDPCIZPSNOZ-UHFFFAOYSA-N

The planar piperidine ring adopts a chair conformation, with the dimethylamino and carboxylic acid groups influencing electronic distribution and intermolecular interactions.

Solubility and Stability

While exact solubility data are unavailable, the dihydrochloride salt form typically improves aqueous solubility compared to the free base. Stability under varying pH and temperature conditions remains uncharacterized, though analogous piperidine derivatives exhibit moderate stability in acidic environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps:

  • Piperidine Functionalization: Introduction of the dimethylamino group via alkylation of a piperidine precursor using dimethylamine and a halide source.

  • Carboxylation: Installation of the carboxylic acid group at position 3 through carboxylation reactions, often employing carbon dioxide or cyanide intermediates.

  • Salt Formation: Treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, enhancing crystallinity and purity.

Optimized routes utilize solvents like dichloromethane and catalysts such as triethylamine to improve yields.

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures. Analytical techniques include:

  • NMR Spectroscopy: Confirms substitution patterns on the piperidine ring.

  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolves three-dimensional conformation .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey FeaturesApplication Area
5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochlorideC8H18Cl2N2O2\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2Dihydrochloride salt, high solubilityDrug discovery
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acidC13H24N2O4\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_4Boc-protected amine, intermediateOrganic synthesis
5,5-Dimethylpiperidine-3-carboxylic acidC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2Sterically hindered carboxyl groupMaterial science

The dihydrochloride form’s enhanced solubility distinguishes it from neutral analogs, favoring its use in aqueous reaction systems .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Screen against receptor libraries to identify binding partners.

  • Synthetic Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator